molecular formula C19H31N7O6 B611631 Valine-valine-ganciclovir CAS No. 897937-73-4

Valine-valine-ganciclovir

Cat. No. B611631
M. Wt: 453.5
InChI Key: JZCILZBQRWUKME-SPOOISQMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Valine-valine-ganciclovir is a prodrug of ganciclovir . It is synthesized by the addition of a naturally occurring amino acid, L-valine, to aciclovir . This structural modification results in significant increases in systemic aciclovir plasma levels . It is used for the treatment of Cytomegaloviral infection in patients with HIV/AIDS and also for the treatment after organ transplantation .


Synthesis Analysis

The synthesis of valganciclovir follows the route for ganciclovir with the major modification being the differential protection of the dihydroxy-isopropoxy sidechain to allow for the selective introduction of the mono-valine ester prodrug moiety towards the end of the synthesis .


Molecular Structure Analysis

Valine-valine-ganciclovir has a molecular formula of C19H31N7O6 . It is chemically a 2-[(2-amino-6-oxo-6, 9-dihydro-3H-purin-9-yl) methoxy]-3-hydroxypropyl (2S)-2-amino-3-methylbutanoate derivative . It is also the L-valine ester of Ganciclovir .


Chemical Reactions Analysis

Valine-valine-ganciclovir is rapidly converted to ganciclovir by hepatic and intestinal esterases . Due to the hydrolysis of ester linkage, Valganciclovir converts into Ganciclovir .


Physical And Chemical Properties Analysis

Valganciclovir has a molecular weight of 354.362g/mole and the pKa value is found to be 7.6 . It is freely soluble in water and sparingly soluble in methanol .

Scientific Research Applications

  • Transscleral Drug Delivery to the Retina : Val-Val-GCV, along with other dipeptide monoester prodrugs of ganciclovir, has shown promise in treating ocular cytomegalovirus infections. These prodrugs demonstrate high enzymatic stability and affinity towards the retinal oligopeptide transport system, suggesting their potential effectiveness in episcleral administration for ocular CMV treatment (Kansara, Hao, & Mitra, 2007).

  • Pharmacokinetics in Liver Transplant Recipients : A study comparing valganciclovir (a related compound) with oral and intravenous ganciclovir in liver transplant recipients found that oral valganciclovir delivers systemic GCV exposure equivalent to standard oral or intravenous ganciclovir. This suggests the effectiveness of valganciclovir (and by extension, its derivatives like Val-Val-GCV) in CMV prophylaxis or treatment with once-daily oral dosing in transplant recipients (Pescovitz et al., 2000).

  • Vitreal Pharmacokinetics : Val-Val-GCV inhibited retinal uptake of a marker compound, suggesting it might be a substrate of the retinal peptide transport system. It has a rapid elimination rate from the vitreous chamber and generates higher retinal GCV concentrations than intravitreally administered GCV alone, indicating its potential as a candidate for in vivo evaluation against HCMV retinitis (Majumdar, Kansara, & Mitra, 2006).

  • Corneal Absorption and Anterior Chamber Pharmacokinetics : Studies on the corneal absorption of Val-Val-GCV compared to other prodrugs and GCV showed that it exhibited superior corneal absorption and bioavailability. This facilitated absorption might result from a combination of passive diffusion and peptide transporter-mediated transport across the corneal epithelium (Gunda, Hariharan, & Mitra, 2006).

  • Antiviral Activities and Physicochemical Properties : Val-Val-GCV and other diester prodrugs of GCV demonstrated excellent chemical stability, high aqueous solubility, and significantly enhanced antiviral potency against herpes viruses without increased cytotoxicity, suggesting their potential for improving therapeutic response (Patel, Trivedi, Luo, Zhu, Pal, Kern, & Mitra, 2005).

Safety And Hazards

It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N7O6/c1-9(2)12(20)16(28)23-13(10(3)4)18(30)31-6-11(5-27)32-8-26-7-22-14-15(26)24-19(21)25-17(14)29/h7,9-13,27H,5-6,8,20H2,1-4H3,(H,23,28)(H3,21,24,25,29)/t11?,12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCILZBQRWUKME-SPOOISQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 154731995

Citations

For This Compound
12
Citations
KG Janoria, SHS Boddu, S Natesan… - Journal of ocular …, 2010 - liebertpub.com
… Vitreous Pharmacokinetic Parameters of Valine-Valine-Ganciclovir and Regenerated Valine-Ganciclovir and Ganciclovir After Intravitreal Administration of Valine-Valine-Ganciclovir …
Number of citations: 16 www.liebertpub.com
SHS Boddu, S Gunda, R Earla, AK Mitra - Bioanalysis, 2010 - Future Science
… This report concluded that tyrosine–valine–ganciclovir and valine–valine–ganciclovir exhibited superior corneal absorption and ocular bioavailability, relative to glycine–valine–…
Number of citations: 48 www.future-science.com
KG Janoria, S Gunda, SHS Boddu… - Expert opinion on drug …, 2007 - Taylor & Francis
… The permeability of dipeptide prodrugs of nucleoside analogs, valine–valine–acyclovir, valine–valine–ganciclovir and tyrosine–valine–ganciclovir, was found to be significantly higher …
Number of citations: 283 www.tandfonline.com
V Kansara - 2007 - search.proquest.com
… Among the prodrugs tested valine-ganciclovir, valine-valineganciclovir, glycine-valine-ganciclovir and tyrosine-valine-ganciclovir demonstrated the greatest inhibition of glycine-…
Number of citations: 0 search.proquest.com
S Majumdar - 2005 - search.proquest.com
… valine-valine-ganciclovir was more effective than acyclovir against herpes simplex virus type 1. Valine-valine ganciclovir … , demonstrated that valine-valine-ganciclovir was more effective …
Number of citations: 2 search.proquest.com
Y Sheng, X Yang, D Pal, AK Mitra - International journal of pharmaceutics, 2015 - Elsevier
… Valine–valine–acyclovir and valine–valine–ganciclovir prodrugs demonstrated significantly higher aqueous solubility and transcorneal permeability compared to parent drugs ie, …
Number of citations: 18 www.sciencedirect.com
GD Novack - The Ocular Surface, 2008 - Elsevier
… 3 Treatment of primary keratoconjunctivitis and recurrent epithelial keratitis due to HSV1 and HSV2: Valine-valine-ganciclovir (Verenta Pharmaceuticals, Inc.). 3 Vernal …
Number of citations: 3 www.sciencedirect.com
R Gaudana - 2011 - search.proquest.com
… The retina-choroid-sclera permeability values of valine-ganciclovir (3.29 +/- 0.09 x 10-6 cm/s), valine-valine-ganciclovir (4.14 +/- 0.33 x 10-6 cm/s), glycine-valine-ganciclovir (3.40 +/…
Number of citations: 3 search.proquest.com
AD Vadlapudi, K CholKAr, SR Dasari… - Drug Deliv. Jones …, 2015 - samples.jbpub.com
… vitreous pharmacokinetic parameters of ValineValine-Ganciclovir and regenerated Valine-Ganciclovir and Ganciclovir after intravitreal administration of Valine-Valine-Ganciclovir …
Number of citations: 22 samples.jbpub.com
K Cholkar, SP Patel, AD Vadlapudi… - Journal of ocular …, 2013 - liebertpub.com
… ester prodrugs, such as valine-valine-acyclovir, glycine-valine-acyclovir, tyrosine-valine-acyclovir, valine-tyrosine-acyclovir, tyrosine-valine-ganciclovir, and valine-valine-ganciclovir …
Number of citations: 199 www.liebertpub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.